8-Boc-8-azabicyclo[3.2.1]octane-2-methanol
Description
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-5-4-9(8-15)11(14)7-6-10/h9-11,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGDPTPUGDALBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124073 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-66-4 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives. Key reagents and conditions include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Potassium permanganate | Acidic or neutral aqueous | 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid | N/A | |
| Chromium trioxide | Acidic conditions | Ketone intermediates | N/A |
Oxidation typically targets the primary alcohol moiety, with product specificity dependent on reaction strength and solvent systems.
Reduction Reactions
Reductive modifications often involve hydrogenation or hydride-based agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen/Pd(OH)₂/C | Ethanol, HCl, 55 psi H₂, 66 h | Debenzylated intermediate | 81% | |
| Sodium borohydride | Methanol, RT | Retained hydroxymethyl group | N/A |
Hydrogenation is critical for removing protecting groups (e.g., benzyl) during synthetic sequences .
Substitution Reactions
Nucleophilic substitution reactions modify the hydroxymethyl group:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Alkyl halides | Polar aprotic solvents | Ether derivatives | |
| Acyl chlorides | Base catalysis (e.g., pyridine) | Ester derivatives |
For example, acylation with acetic anhydride produces esterified analogs, enhancing lipophilicity for pharmacological studies .
Boc Deprotection and Functionalization
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane, RT | Free amine intermediate |
Deprotection enables further functionalization, such as re-amination or coupling reactions, to generate bioactive derivatives .
Elimination Reactions
Dehydration of the hydroxymethyl group can yield alkenes:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Concentrated H₂SO₄ | Heating | 8-Azabicyclo[3.2.1]oct-2-ene |
Elimination is typically facilitated by strong acids, forming conjugated double bonds within the bicyclic framework.
Mechanistic Insights
-
Steric Effects : The bicyclic scaffold imposes steric constraints, favoring reactions at the hydroxymethyl group over the Boc-protected amine .
-
Solvent Influence : Polar solvents (e.g., ethanol, dioxane) enhance solubility and reaction efficiency, particularly in hydrogenation and Boc deprotection .
Comparative Reactivity
Reactivity trends for analogous compounds highlight:
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2- vs. 3-Position Substitution : Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol shows similar oxidation profiles but differs in stereoelectronic effects during substitution .
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Boc Group Stability : The Boc group remains intact under mild acidic or basic conditions but is susceptible to strong acids (e.g., TFA) .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol is , and it features a nitrogen atom within its bicyclic framework, which is characteristic of the azabicyclo[3.2.1]octane family. This core structure is known for its biological activity and potential therapeutic applications.
Medicinal Chemistry
This compound has been identified as a valuable scaffold in drug design, particularly for developing compounds targeting the central nervous system (CNS). Its interactions with neurotransmitter systems make it a candidate for treating conditions such as depression and anxiety by acting as a monoamine reuptake inhibitor .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of tropane alkaloids and other complex organic molecules. Its ability to undergo various chemical transformations makes it useful in synthetic pathways aimed at producing biologically active compounds .
Biochemical Research
In biochemical studies, this compound has been shown to modulate enzyme activities, potentially acting as either an inhibitor or an activator depending on the context of its application. This modulation can influence cellular signaling pathways, gene expression, and metabolic processes, making it a significant tool in cellular biology research.
Case Study 1: Drug Development
Research has demonstrated that derivatives of 8-Boc-8-azabicyclo[3.2.1]octane can exhibit selective inhibition of serotonin and dopamine transporters, which are critical targets in the treatment of mood disorders . In vitro studies indicated that these compounds could effectively increase neurotransmitter levels in synaptic clefts, thereby enhancing mood and cognitive functions.
Case Study 2: Enzyme Interaction
A study investigating the interaction of this compound with specific metabolic enzymes revealed its potential to alter enzyme conformation and activity significantly. This finding suggests that the compound could be used to probe enzyme mechanisms or develop new therapeutic agents targeting metabolic disorders.
Comparison Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Development of CNS-targeting drugs | Monoamine reuptake inhibitors |
| Organic Synthesis | Intermediate in synthesizing tropane alkaloids | Synthesis of complex organic molecules |
| Biochemical Research | Modulation of enzyme activities affecting cell signaling | Studies on metabolic pathway regulation |
Mechanism of Action
The mechanism of action of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The azabicyclo[3.2.1]octane scaffold is a versatile framework in medicinal chemistry. Below is a detailed comparison of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol with structurally related compounds:
Structural and Functional Group Variations
Physicochemical Properties
| Property | This compound | D-246 | Ecgonine HCl |
|---|---|---|---|
| Molecular Weight | 241.33 g/mol | ~275 g/mol | 221.68 g/mol |
| Solubility | Moderate in polar solvents (DMF, DCM) | Low in water | High (ionic) |
| Stability | Boc enhances air/moisture stability | Sensitive to acid | Hygroscopic |
| Reactivity | -CH₂OH for oxidation/esterification | Benzyl ether cleavage | Acid-sensitive |
Biological Activity
Overview
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol is a bicyclic compound belonging to the family of azabicyclo[3.2.1]octanes, which are known for their significant biological activities, particularly in medicinal chemistry and organic synthesis. This compound exhibits a variety of biological effects, primarily through its interactions with tropane alkaloids and various neurotransmitter systems.
The primary target of this compound is the family of tropane alkaloids , which are crucial in modulating neurotransmitter systems. The compound acts by influencing biochemical pathways related to the synthesis and function of these alkaloids, thereby affecting various physiological processes.
Key Mechanisms:
- Binding Interactions : The compound binds to enzymes and receptors, altering their activity and potentially acting as either an inhibitor or an activator depending on the context .
- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, leading to changes in cellular behavior .
- Cell Signaling Pathways : The compound affects cell signaling pathways, which can result in altered metabolic processes and cellular functions .
This compound has been shown to interact with various enzymes involved in metabolic pathways, influencing their activity through competitive or non-competitive inhibition mechanisms. The biochemical properties include:
| Property | Description |
|---|---|
| Enzyme Interaction | Acts as an inhibitor or activator of specific enzymes |
| Cellular Effects | Alters gene expression and cellular metabolism |
| Transport Mechanisms | Facilitates movement across cellular membranes via specific transporters |
Dosage Effects
Research indicates that the effects of this compound vary significantly with dosage levels in animal models:
- Low Doses : Minimal effects observed.
- Moderate Doses : Significant changes in cellular and physiological functions.
- High Doses : Potential toxic effects, emphasizing the need for dosage optimization in experimental settings .
Case Studies
Several studies have explored the biological activity of 8-Boc-8-azabicyclo[3.2.1]octane derivatives:
- Antidepressant Activity : In vitro studies have demonstrated that compounds within this class exhibit monoamine reuptake inhibition, suggesting potential therapeutic applications for mood disorders such as depression and anxiety .
- Opioid Receptor Interaction : Some derivatives have shown promise as mu-opioid receptor antagonists, which could be beneficial in treating opioid-induced side effects without compromising analgesic efficacy .
- Tropane Alkaloid Synthesis : Research has highlighted the role of 8-Boc-8-azabicyclo[3.2.1]octane derivatives in synthesizing tropane alkaloids with diverse pharmacological profiles .
Q & A
Q. How is 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol synthesized, and what are the key steps to ensure high yield and purity?
The synthesis typically involves multi-step processes, including cyclization and protecting group strategies. For example, related bicyclic azabicyclo compounds are synthesized via radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving high diastereocontrol (>99%) . The Boc (tert-butoxycarbonyl) group is critical for protecting the amine during synthesis, preventing unwanted side reactions. A four-step protocol for analogous compounds includes diol tosylation, cyclization with benzylamine, and hydrogenolysis to remove protecting groups, yielding 43–64% overall purity . Strict solvent control (e.g., acetonitrile levels) is essential to avoid impurities during scale-up.
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR spectroscopy for confirming stereochemistry and functional groups.
- X-ray crystallography to resolve absolute configurations, as demonstrated for derivatives like (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one .
- Mass spectrometry (HRMS or LC-MS) for molecular weight validation.
- HPLC with chiral columns to assess enantiomeric purity, especially given the compound’s stereoselective binding properties .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 filters) in poorly ventilated areas .
- Handling: Avoid skin/eye contact; wash thoroughly with water if exposed. Use fume hoods for synthesis steps involving volatile reagents.
- Storage: Keep in a cool (2–8°C), dry environment, away from incompatible materials .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to neurotransmitter transporters?
The rigid bicyclic scaffold imposes spatial constraints, leading to stereoselective interactions. For example, 8-substituted azabicyclo derivatives show modest stereoselectivity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with endo configurations often exhibiting higher affinity . Computational docking studies can predict how substituents at the 2-methanol position modulate binding, as seen in sigma-2 receptor ligands with >100-fold selectivity over sigma-1 receptors .
Q. What are the common impurities formed during the synthesis of this compound, and how can they be mitigated?
- Acetonitrile-derived impurities: Residual acetonitrile can react during hydrogenolysis, forming byproducts. Implement in-process specifications to limit solvent content .
- Diastereomeric byproducts: Optimize radical cyclization conditions (e.g., temperature, catalyst loading) to enhance stereochemical control .
- Oxidative degradation: Use inert atmospheres (N₂/Ar) during sensitive steps like Boc deprotection.
Q. How can computational modeling predict the pharmacological profile of this compound derivatives?
- Molecular docking: Simulate interactions with target proteins (e.g., DAT, SERT) using crystal structures or homology models. For example, derivatives with 3-(biaryl) substituents showed enhanced transporter inhibition .
- QSAR (Quantitative Structure-Activity Relationship): Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets.
Q. What strategies optimize the radical cyclization steps in the synthesis of bicyclic azabicyclo compounds like this compound?
Q. How does the Boc protecting group influence the stability and reactivity of 8-azabicyclo[3.2.1]octane derivatives during synthesis?
The Boc group stabilizes the amine against oxidation and nucleophilic attack, enabling selective functionalization at other positions (e.g., 2-methanol). It is removable under mild acidic conditions (e.g., HCl in 2-propanol/heptane), minimizing degradation of the bicyclic core .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
